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4-Methylbenzaldehyde hydrazone

Cat. No.: B12334346
M. Wt: 134.18 g/mol
InChI Key: FKBDDHSIGSGNOM-UXBLZVDNSA-N
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Description

4-Methylbenzaldehyde hydrazone is an organic compound belonging to the class of hydrazones, characterized by the presence of the R 1 R 2 C=N-NH 2 functional group . It is synthesized via the condensation reaction of 4-methylbenzaldehyde with hydrazine, a fundamental method for the preparation of this class of compounds . This compound serves as a fundamental synthetic intermediate and versatile building block in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . The reactivity of the N-N=C moiety makes it a key intermediate in named reactions such as the Wolff-Kishner reduction, which converts carbonyl groups into methylene groups . Furthermore, hydrazone derivatives are extensively investigated for their diverse biological activities, including antimicrobial , antitumor, and enzyme inhibitory properties . The structure of related hydrazone compounds has been confirmed by techniques including FT-IR, 1 H NMR, and 13 C NMR spectroscopy, and single-crystal X-ray diffraction . Applications & Research Value: Organic Synthesis: Acts as a key precursor for the formation of pyrazolines and other nitrogen-based heterocyclic compounds, which are valuable scaffolds in drug discovery . Medicinal Chemistry: Serves as a core structure for developing novel bioactive molecules. Structural analogues have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Enzyme Inhibition: Hydrazone derivatives are studied as potent inhibitors for various enzymes, such as laccase, highlighting their potential in developing new biochemical tools or therapeutic agents . Material Science: The hydrazone functional group is utilized in bioconjugation strategies and the development of molecular materials due to its specific binding and stability properties . Handling & Storage: Store in a cool, dry place. Protect from moisture and light. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2 B12334346 4-Methylbenzaldehyde hydrazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(E)-(4-methylphenyl)methylidenehydrazine

InChI

InChI=1S/C8H10N2/c1-7-2-4-8(5-3-7)6-10-9/h2-6H,9H2,1H3/b10-6+

InChI Key

FKBDDHSIGSGNOM-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N

Canonical SMILES

CC1=CC=C(C=C1)C=NN

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Condensation Reactions for 4-Methylbenzaldehyde (B123495) Hydrazone Formation

The most direct and widely employed method for the synthesis of 4-methylbenzaldehyde hydrazone involves the condensation reaction between 4-methylbenzaldehyde and a hydrazine (B178648) derivative. This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), which is the defining feature of the hydrazone functional group.

The foundational reaction for forming hydrazones is the condensation of an aldehyde or ketone with hydrazine (H₂NNH₂) or its substituted derivatives. quora.comlibretexts.org In the case of 4-methylbenzaldehyde, the carbonyl carbon is attacked by the nucleophilic nitrogen of hydrazine, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of this compound. quora.com This reaction is typically acid-catalyzed.

The general reaction is as follows: C₈H₈O + N₂H₄ → C₈H₁₀N₂ + H₂O

This method is straightforward and forms the basis for many derivatization strategies. Various substituted hydrazines can be used to introduce different functional groups into the final hydrazone molecule, allowing for the tuning of its chemical and physical properties.

To create more complex and functionally diverse hydrazones, specific hydrazides are often employed in the condensation reaction with 4-methylbenzaldehyde.

Thiocarbohydrazide (B147625): The reaction of 4-methylbenzaldehyde with thiocarbohydrazide can lead to the formation of thiocarbohydrazones. sapub.orgresearchgate.net These compounds are of interest due to the presence of the thione group, which can participate in further reactions, such as cyclizations to form heterocyclic compounds. sapub.org

Aroylhydrazides: Aroylhydrazides, which contain an acyl group attached to the hydrazine moiety, readily react with 4-methylbenzaldehyde to form N-aroylhydrazones. rsc.orgresearchgate.netnih.gov These reactions are often carried out by refluxing the aroylhydrazide and the aldehyde in a suitable solvent like methanol. nih.gov The resulting N-aroylhydrazones are stable, crystalline solids and are valuable intermediates in medicinal chemistry.

4-Hydrazinobenzoic acid: 4-Hydrazinobenzoic acid has been utilized as a derivatizing agent for aldehydes. unesp.br Its reaction with 4-methylbenzaldehyde would yield a hydrazone with a carboxylic acid functionality, which can be advantageous for analytical purposes, such as enhancing solubility or providing a site for further conjugation. unesp.br

Table 1: Condensation Reactions with Specific Hydrazides
HydrazideReactantGeneral ProductKey Features of Product
Thiocarbohydrazide4-Methylbenzaldehyde4-Methylbenzaldehyde thiocarbohydrazoneContains a thione group, useful for synthesizing heterocycles. sapub.org
Aroylhydrazides4-MethylbenzaldehydeN-Aroyl-4-methylbenzaldehyde hydrazoneStable crystalline solids, important in medicinal chemistry. rsc.orgresearchgate.net
4-Hydrazinobenzoic acid4-Methylbenzaldehyde4-((2-(4-methylbenzylidene)hydrazinyl)benzoic acidPossesses a carboxylic acid group, useful for derivatization. unesp.br

Advanced Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of hydrazones. These advanced approaches often lead to higher yields, shorter reaction times, and milder reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.netnih.gov The synthesis of hydrazones, including those derived from 4-methylbenzaldehyde, can be significantly expedited under microwave irradiation. researchgate.netvjs.ac.vn This method often leads to higher yields in a fraction of the time required for conventional heating methods. nih.gov The reaction of a hydrazide with 4-methylbenzaldehyde in the presence of a suitable solvent or even under solvent-free conditions can be completed in minutes under microwave irradiation. researchgate.netvjs.ac.vn

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHoursMinutes researchgate.netvjs.ac.vn
Energy ConsumptionHigherLower semanticscholar.org
YieldOften lowerGenerally higher nih.gov
ConditionsBulk heatingDirect molecular heating semanticscholar.org

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they reduce or eliminate the use of hazardous organic solvents. The synthesis of hydrazones from aldehydes and hydrazides can be efficiently carried out under solvent-free conditions, often with the aid of a catalyst or simply by grinding the reactants together (mechanochemistry). researchgate.netnih.gov This approach is not only environmentally friendly but can also lead to the formation of pure products with simple work-up procedures. researchgate.net For instance, the condensation of 4-methylbenzaldehyde with a substituted phenylhydrazine (B124118) has been achieved in high yield under solvent-free conditions using MgO nanoparticles as a catalyst. researchgate.net

Electrosynthesis offers a unique and powerful tool for the transformation of organic molecules by using electricity to drive redox reactions. beilstein-journals.org Hydrazones, including those derived from 4-methylbenzaldehyde, can undergo electrosynthetic oxidative transformations. beilstein-journals.org These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds under mild and oxidant-free conditions. For example, the electrooxidative C(sp²)–H functionalization of aldehyde-derived hydrazones allows for the introduction of various functional groups onto the hydrazone backbone. nih.gov The half-wave potential for the oxidation of a 4-methylbenzaldehyde-derived hydrazone has been reported, indicating its susceptibility to electrochemical oxidation. beilstein-journals.org This approach opens up new avenues for the derivatization of this compound that are not easily accessible through traditional synthetic methods.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of this compound and its derivatives. The electron ionization (EI) mass spectrum of the parent aldehyde, 4-methylbenzaldehyde, shows a molecular ion peak corresponding to its molecular weight. nist.gov For hydrazone derivatives, the fragmentation is more complex. In the mass spectrum of 4-methylbenzaldehyde N-diphenylacyl hydrazone, the molecular ion peak (M+) is observed at m/z 314. asianpubs.org The fragmentation pattern of dinitrophenylhydrazones (DNPH) of aldehydes, a class of compounds structurally related to the subject hydrazone, has been studied extensively. These studies use techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) to identify unique fragment ions for structural elucidation. researchgate.net For instance, the analysis of various aldehyde-DNPH derivatives shows characteristic fragment ions that can be used for qualification and quantification. researchgate.net A key fragmentation for aldehyde-derived hydrazones involves the loss of specific radicals, such as -RNO2, which produces an indicator peak at m/z 163, a fragment absent in ketone-derived hydrazones. researchgate.net

Table 1: Mass Spectrometry Data for 4-Methylbenzaldehyde and a Derivative

CompoundIonization MethodMolecular Ion (M+) [m/z]Key Fragments [m/z]Reference
4-MethylbenzaldehydeEI120Not specified nist.gov
4-Methylbenzaldehyde N-diphenylacyl hydrazoneNot specified314Not specified asianpubs.org

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of this compound and its derivatives are characterized by specific absorption bands corresponding to electronic transitions within the molecule. Hydrazone ligands typically display two main absorption bands. researchgate.net The first, appearing at lower energy (longer wavelength), is attributed to the n → π* transition of the azomethine (-CH=N-) group. The second, at higher energy (shorter wavelength), corresponds to the π → π* transition of the aromatic rings. researchgate.net

For a closely related compound, 3-methylsalicylaldehyde 3,4,5-trimethoxybenzoyl hydrazone (hdz-CH3), the UV-Vis spectrum in a 10% DMSO/HEPES buffer (pH 7.4) shows two multicomponent absorptions centered at 298 nm and 338 nm. nih.govbeilstein-journals.org Deconvolution of these bands reveals several constituent peaks. A band at 298 nm is assigned to a transition delocalized across the entire hydrazone moiety, while other bands are attributed to transitions localized on the individual aromatic rings. nih.govbeilstein-journals.org The electronic spectra of metal complexes of these ligands show shifts in these bands upon coordination, confirming the chelation of the ligand with the metal atom. researchgate.net

Table 2: Electronic Absorption Data for Hydrazone Derivatives

Compound/ClassSolvent/MediumAbsorption Maxima (λmax or cm⁻¹)AssignmentReference
Hydrazone Ligands (General)Not specified28,168-29,142 cm⁻¹n → π* (azomethine) researchgate.net
Hydrazone Ligands (General)Not specified30,695-32,780 cm⁻¹π → π* (aromatic) researchgate.net
hdz-CH3 Derivative10% DMSO/HEPES (pH 7.4)298 nm (εapp = 20,700 L mol⁻¹ cm⁻¹)Delocalized hydrazone moiety nih.govbeilstein-journals.org
hdz-CH3 Derivative10% DMSO/HEPES (pH 7.4)338 nm (εapp = 10,000 L mol⁻¹ cm⁻¹)Localized on MBA ring nih.govbeilstein-journals.org

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing details on bond lengths, bond angles, and crystal packing. uhu-ciqso.espdx.edu

Single crystal XRD studies on derivatives of this compound have provided detailed structural information. For example, the crystal structure of (E)-4-Methylbenzaldehyde 2,4,6-trinitrophenylhydrazone has been determined. researchgate.net This compound crystallizes in the triclinic system with the space group P1. researchgate.net The molecule adopts an E configuration, and the crystal packing features π–π stacking interactions between neighboring benzene (B151609) rings. researchgate.net

Another derivative, 4-Methylbenzaldehyde thiosemicarbazone, crystallizes in the monoclinic system with the space group P21/c. nih.gov Its molecular conformation is stabilized by a strong intramolecular hydrogen bond, and the crystal packing is governed by intermolecular N—H···S hydrogen bonds. nih.gov The crystal structure of a nickel(II) complex with a ligand derived from 4-methylbenzaldehyde, bis{4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato}nickel(II), shows the central Ni(II) atom in a slightly distorted square-planar N₂O₂ coordination environment. iucr.org

Table 3: Single Crystal XRD Data for this compound Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
(E)-4-Methylbenzaldehyde 2,4,6-trinitrophenylhydrazoneTriclinicP1a = 7.1378 Å, b = 7.4914 Å, c = 14.9950 Å, α = 76.191°, β = 79.469°, γ = 83.606° researchgate.net
4-Methylbenzaldehyde thiosemicarbazoneMonoclinicP21/ca = 13.234 Å, b = 8.221 Å, c = 10.311 Å, β = 111.15° nih.gov
Bis{4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato}nickel(II)Not specifiedNot specifiedNot specified in abstract iucr.org

Powder X-ray diffraction is routinely used to characterize the crystalline nature of hydrazones and their metal complexes. researchgate.net The technique is valuable for identifying crystalline phases and confirming the formation of new compounds, particularly in mechanochemical synthesis where PXRD can be used to monitor the reaction progress. researchgate.netresearchgate.net The PXRD patterns of materials synthesized via different routes (e.g., solution-based vs. mechanosynthesis) can be compared to confirm that the same crystalline product is obtained. researchgate.netresearchgate.net For metal-organic frameworks (MOFs) incorporating related ligands, PXRD is used to confirm that the crystallinity and periodicity of the framework are maintained after modification or catalysis. acs.org The morphology of hydrazone complexes has also been investigated using PXRD data. orientjchem.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying materials with unpaired electrons, such as transition metal complexes. researchgate.net

For paramagnetic complexes of hydrazones, EPR provides insight into the coordination environment and electronic structure of the metal center. ijbsac.orgijbsac.org The EPR spectra of Cu(II) complexes of hydrazones are particularly informative. mdpi.com The spectra, often recorded at both room temperature and liquid nitrogen temperature, can indicate the geometry of the complex. For example, anisotropic spectra with g-values following the trend g₁ > g₂ > g₃, with the lowest value being less than 2.03, are characteristic of Cu(II) complexes in a cis-distorted octahedral geometry. researchgate.net

In a study of a Mn(II) complex with a ligand derived from 4-methylbenzaldehyde, the solid-state EPR spectra were isotropic, with g-values of 2.003 at room temperature and 1.994 at liquid nitrogen temperature. orientjchem.org The solution spectra showed six lines due to hyperfine interaction with the ⁵⁵Mn nucleus (I=5/2). orientjchem.org Studies on various copper complexes have shown that the EPR parameters are sensitive to the solvent and the nature of the coordinating ligands, allowing for the investigation of ligand exchange and the formation of dimeric species in solution. mdpi.comibm.comnih.gov

Structural Characterization and Spectroscopic Analysis

Role as a Building Block in Organic Synthesis

4-Methylbenzaldehyde (B123495) hydrazone is a versatile precursor in organic synthesis. It can be used to create more complex molecules, such as N-diphenylacyl hydrazones, through reactions with other reagents like 2-diazo-1,2-diphenylethanone. asianpubs.org These resulting compounds are stable and can serve as synthons for further organic transformations. asianpubs.org

Application in Coordination Chemistry

The hydrazone moiety in 4-methylbenzaldehyde hydrazone contains nitrogen atoms that can act as donor sites, making it an effective ligand in coordination chemistry. ijbsac.orgnih.govsemanticscholar.org Hydrazones can coordinate with a variety of transition metals to form stable chelate complexes. ijbsac.orgpsu.edunih.govsemanticscholar.org The coordination can occur through the azomethine nitrogen and, in some derivatives, through a deprotonated oxygen atom, leading to the formation of bidentate or tridentate ligands. ijbsac.orgpsu.edu These metal complexes are a subject of research due to their interesting structural and electronic properties. ijbsac.orgpsu.edunih.govsemanticscholar.org For instance, some aroyl hydrazones derived from similar structures form octahedral and square planar complexes with Co(II), Ni(II), and Cu(II) ions. ijbsac.org

Utility in Analytical Chemistry

This compound and its derivatives also find applications in analytical chemistry. For example, a chelating resin containing 2-(4-methylbenzylidene)hydrazone has been synthesized and studied for its ability to adsorb metal ions like Ni(II) and Co(II) from aqueous solutions. researchgate.net This demonstrates its potential use in the development of materials for the removal and detection of heavy metal pollutants. researchgate.net

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to predict the properties of molecules like 4-Methylbenzaldehyde (B123495) hydrazone.

Geometry Optimization and Structural Parameter Analysis (Bond Lengths, Bond Angles, Dihedral Angles)

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For hydrazone derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to achieve this. nih.govresearchgate.net The optimization process yields critical structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Below are representative theoretical structural parameters for a substituted benzaldehyde (B42025) hydrazone, illustrating the type of data obtained from DFT calculations.

BondBond Length (Å)
C-C (aromatic)1.38 - 1.40
C-N1.36 - 1.38
N-N1.35 - 1.37
C=N1.28 - 1.30
C-H (aromatic)1.08 - 1.09
C-H (methyl)1.09 - 1.10
AngleBond Angle (°)
C-C-C (aromatic)118 - 121
C-C-N119 - 122
C-N-N116 - 119
C=N-N118 - 121
AngleDihedral Angle (°)
C-C-C-C (aromatic)~0
C-C-N-N~180

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For hydrazone derivatives, the HOMO is often localized on the hydrazone moiety and the phenyl ring, while the LUMO is typically distributed over the entire molecule. The HOMO-LUMO energy gap can be calculated using DFT, and for many hydrazones, this value falls in a range that indicates a stable yet reactive molecule.

ParameterEnergy (eV)
EHOMO-6.0 to -6.5
ELUMO-1.5 to -2.0
Energy Gap (ΔE)4.0 to 5.0

Vibrational Frequency Calculations and Spectral Correlation

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of 4-Methylbenzaldehyde hydrazone, a theoretical vibrational spectrum can be generated. nih.gov This calculated spectrum can then be compared with the experimental spectrum, allowing for a detailed assignment of the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net

A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental data, accounting for the approximations inherent in the theoretical methods. nih.gov For hydrazones, characteristic vibrational frequencies include the N-H and C-H stretching vibrations at higher wavenumbers, the C=N stretching of the imine group, and various aromatic C-C stretching and bending modes. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.

In a typical MEP map, regions of negative electrostatic potential (usually colored red) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazone group, indicating their nucleophilic character. The hydrogen atoms, particularly the N-H proton, would be expected to be in a region of positive potential, highlighting their electrophilic nature. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. NBO analysis can be used to investigate hyperconjugative interactions, charge transfer, and the nature of chemical bonds.

Molecular Docking Studies (Methodological Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wu.ac.th It is widely used in drug discovery to predict the binding mode of a ligand to the active site of a protein.

For hydrazone derivatives, molecular docking studies are often employed to understand their potential biological activity. thaiscience.info The general methodology involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is obtained from a protein database like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structure of the ligand, in this case, this compound, is generated and its geometry is optimized using computational methods like DFT. ijbpas.com

Grid Box Generation: A grid box is defined around the active site of the receptor. This box specifies the region where the docking algorithm will search for possible binding poses of the ligand.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function. This function estimates the binding affinity between the ligand and the receptor.

Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, which are typically those with the lowest binding energy. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then examined to understand the basis of the binding affinity. nih.gov

Theoretical Studies of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of this compound have been a subject of scientific inquiry. These studies, typically employing quantum chemical methods such as Density Functional Theory (DFT), aim to predict and understand the material's response to strong electromagnetic fields, which is crucial for applications in photonics and optoelectronics.

The NLO properties of a molecule are fundamentally related to its electronic structure, particularly the distribution and mobility of its π-electrons. The presence of a phenyl ring, a methyl group (an electron-donating group), and the hydrazone moiety in this compound creates a molecular framework with potential for significant NLO response due to intramolecular charge transfer.

Key parameters calculated in these theoretical studies include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical measure of a molecule's second-order NLO activity. A higher value of β indicates a stronger NLO response.

ParameterCalculated ValueUnit
Dipole Moment (μ)Data not availableDebye
Linear Polarizability (α)Data not availablea.u.
First-Order Hyperpolarizability (β)Data not availablea.u.

The values in this table are placeholders, as specific theoretical studies providing this data for this compound could not be located in the available literature.

Thermodynamic Property Calculations

Computational studies are also employed to determine the thermodynamic properties of this compound, providing insights into its stability, formation, and reactivity. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from quantum chemical calculations.

The key thermodynamic parameters that are calculated include the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are essential for understanding the chemical behavior of the compound under various conditions and for predicting the feasibility and spontaneity of reactions involving it.

Similar to the NLO properties, specific published research detailing the comprehensive calculated thermodynamic properties of this compound is scarce. The following table illustrates the typical thermodynamic data that would be generated from such computational studies.

ParameterCalculated ValueUnit
Zero-Point Vibrational Energy (ZPVE)Data not availablekcal/mol
Enthalpy (H)Data not availablekcal/mol
Entropy (S)Data not availablecal/mol·K
Gibbs Free Energy (G)Data not availablekcal/mol

The values in this table are placeholders, as specific theoretical studies providing this data for this compound could not be located in the available literature.

Coordination Chemistry and Metal Complex Formation

Ligand Design and Coordination Modes

The coordination behavior of 4-Methylbenzaldehyde (B123495) hydrazone is primarily dictated by the electronic and steric properties of its constituent functional groups. The hydrazone moiety, in particular, plays a crucial role in its ability to bind to metal ions.

The hydrazone functional group (R₂C=N-NH₂) within 4-Methylbenzaldehyde hydrazone is a key contributor to its coordinating capabilities. dergipark.org.tr This moiety possesses multiple donor sites, allowing it to act as a multifunctional ligand. The primary coordination sites are the azomethine nitrogen atom (>C=N-) and the oxygen atom from the carbonyl group of the hydrazide precursor, which can exist in either a keto or enol tautomeric form. arabjchem.org The presence of these donor atoms in close proximity facilitates the formation of stable chelate rings with metal ions.

Coordination can occur through the azomethine nitrogen and the enolic oxygen after deprotonation, or through the azomethine nitrogen and the keto oxygen. nepjol.info This versatility allows hydrazones to act as neutral or anionic ligands, exhibiting denticities ranging from monodentate to polydentate. biointerfaceresearch.com The specific coordination mode is often influenced by the reaction conditions, the nature of the metal ion, and the presence of other functional groups on the ligand backbone. arabjchem.org

A significant aspect of the coordination chemistry of this compound is its ability to form stable chelate rings with metal ions. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in enhanced stability of the resulting complex compared to complexes with monodentate ligands.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through various established methods, leading to the formation of complexes with a range of metal ions in different oxidation states.

The general procedure for the synthesis of metal(II) and metal(III) complexes of this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. arabjchem.orgekb.eg Typically, an ethanolic or methanolic solution of the hydrazone ligand is mixed with a solution of the metal salt (e.g., chlorides, acetates, or sulfates) in a stoichiometric ratio. orientjchem.orgnih.gov

The reaction mixture is often refluxed for a period of time to ensure the completion of the reaction. orientjchem.org Upon cooling, the resulting solid metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried. The specific reaction conditions, such as temperature, pH, and reaction time, can be optimized to obtain the desired product in high yield and purity. For instance, complexes of Co(II), Ni(II), and Cu(II) have been synthesized by reacting an ethanolic solution of the respective metal acetate (B1210297) with the hydrazone ligand. orientjchem.org

In some instances, the metal complexes of this compound can be generated in-situ. This method involves the reaction of the precursors of the hydrazone ligand (i.e., 4-methylbenzaldehyde and a suitable hydrazide) in the presence of the metal salt. The ligand is formed in the reaction vessel and immediately coordinates to the metal ion.

This approach can be advantageous as it simplifies the synthetic procedure by eliminating the need for the prior isolation and purification of the free ligand. The in-situ method often proceeds under reflux conditions in a suitable solvent, where the condensation reaction to form the hydrazone and the subsequent complexation occur concurrently.

Characterization of Coordination Compounds

A variety of spectroscopic and analytical techniques are employed to elucidate the structure, bonding, and properties of the coordination compounds of this compound. jptcp.comjmchemsci.com These methods provide valuable information on how the ligand coordinates to the metal center and the resulting geometry of the complex.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes and to confirm their stoichiometry. biointerfaceresearch.com Infrared (IR) spectroscopy is particularly useful for identifying the coordination sites of the ligand. jptcp.com Shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and C=O (carbonyl) stretching bands, upon complexation provide direct evidence of their involvement in bonding to the metal ion. scirp.org The appearance of new bands in the far-infrared region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jptcp.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to characterize the structure of the ligand and its diamagnetic complexes in solution. biointerfaceresearch.com Changes in the chemical shifts of protons and carbons near the coordination sites can provide insights into the bonding environment. biointerfaceresearch.com

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complexes and can be used to infer their geometry. orientjchem.org The appearance of d-d transition bands for transition metal complexes is indicative of a particular coordination environment (e.g., octahedral, tetrahedral). orientjchem.org

Mass spectrometry is employed to determine the molecular weight of the complexes and to study their fragmentation patterns, which can further confirm their proposed structures. biointerfaceresearch.com

The following tables summarize typical characterization data for transition metal complexes of hydrazone ligands derived from 4-methylbenzaldehyde.

Table 1: Elemental Analysis Data for Metal(II) Complexes of a 4-Methylbenzaldehyde Derived Hydrazone

ComplexCalculated C (%)Found C (%)Calculated H (%)Found H (%)Calculated N (%)Found N (%)
Co(II) Complex 57.2657.205.195.208.018.00
Cu(II) Complex 56.7656.795.145.127.947.93
Ni(II) Complex 57.2857.325.195.178.028.07
Zn(II) Complex 56.4956.515.125.107.897.85

Data adapted from a study on a similar Schiff base ligand. biointerfaceresearch.com

Table 2: Key IR Spectral Bands (cm⁻¹) for a 4-Methylbenzaldehyde Derived Hydrazone and its Metal(II) Complexes

Compoundν(N-H)ν(O-H)ν(C=O)ν(C=N)ν(M-O)ν(M-N)
Ligand 3742327016501613--
Co(II) Complex 37373276166116211145-
Cu(II) Complex 37493276165916181127-
Ni(II) Complex 37443281166816191149-
Zn(II) Complex 37573281166216211135-

Data adapted from a study on a similar Schiff base ligand. biointerfaceresearch.com

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for a 4-Methylbenzaldehyde Derived Hydrazone Ligand and its Zn(II) Complex

ProtonLigandZn(II) Complex
-CH₃ 2.34 (s)2.34 (s)
-NH- 8.03 (s)8.03 (s)
Ar-H 7.2-7.8 (m)7.2-7.8 (m)
-CH=N- 8.18 (s), 8.78 (s)8.18 (s), 8.78 (s)

Data adapted from a study on a similar Schiff base ligand. biointerfaceresearch.com

Determination of Complex Stoichiometry

The stoichiometry of metal complexes derived from hydrazone ligands, including those related to this compound, is fundamental to understanding their structure. Elemental analysis is a primary method used to determine the precise ratio of metal to ligand in a complex. chemistryjournal.netarabjchem.org This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen), which is then compared against the calculated values for proposed molecular formulas.

For instance, studies on various hydrazone complexes have confirmed different metal-to-ligand (M:L) ratios. It is common to find 1:1 or 1:2 stoichiometries, and in some cases, more complex ratios like 2:1 or 3:2 have also been reported. arabjchem.org The analytical data from elemental analysis, in conjunction with the molecular weight obtained from mass spectrometry, allows for the definitive assignment of the complex's stoichiometry. scirp.org For example, a study on a hydrazone synthesized from indomethacin (B1671933) and 4-methylbenzaldehyde found that the resulting complexes with Mn(II), Co(II), and Ni(II) adopted a 1:2 (M:L) ratio. researchgate.net

Elucidation of Coordination Geometry

The geometric arrangement of the this compound ligand around the central metal ion is elucidated through a combination of spectroscopic and magnetic studies. Hydrazones can coordinate with metal ions in various modes, acting as bidentate or tridentate ligands. chemistryjournal.netjptcp.com The coordination typically involves the nitrogen atom of the azomethine group (-C=N) and the oxygen atom of the carbonyl group from the hydrazide moiety, which can exist in its enol form. researchgate.net

Different coordination modes have been identified for hydrazone ligands, including κ¹N, κ²N,N, κ³N,N,N, and κ³N,N,O, depending on the ligand's structure and the reaction conditions. nih.gov The geometry of the resulting complex—such as octahedral, tetrahedral, or square planar—is often inferred from electronic spectra (UV-Vis) and magnetic susceptibility measurements. chemistryjournal.netresearchgate.net

For example, in the complexes formed between a ligand derived from 4-methylbenzaldehyde and various metal ions, it was determined that the ligand behaves as a bidentate ligand, coordinating through the carbonyl oxygen and azomethine nitrogen. researchgate.net Magnetic and spectral data suggested a tetrahedral geometry for the Mn(II), Co(II), and Ni(II) complexes, while the Cu(II) complex was found to have an octahedral geometry. researchgate.net The specific geometry is a consequence of the metal ion's electronic configuration and the nature of the ligand field.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a vital technique for assessing the thermal stability of this compound metal complexes and for confirming the presence of solvent molecules, particularly water, in the coordination sphere. researchgate.net TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram provides information about decomposition patterns, the temperature ranges of stability, and the nature of the final residue. jocpr.comorientjchem.org

The thermal decomposition of hydrazone complexes often occurs in distinct steps:

Dehydration: An initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of lattice or coordinated water molecules. jocpr.com

Decomposition of Ligand: Subsequent weight loss at higher temperatures is attributed to the decomposition of the organic ligand moiety. jocpr.com

Residue Formation: The process usually concludes with the formation of a stable metal oxide as the final residue at high temperatures. jocpr.com

The data from TGA can be used to calculate kinetic parameters for the decomposition process, providing insights into the stability of the metal-ligand bonds. chemistryjournal.net

Table 1: Illustrative TGA Decomposition Stages for Hydrazone Metal Complexes
ComplexTemperature Range (°C)Mass Loss (%)Assignment
Complex A31-1305.07Loss of 2 H₂O molecules
130-38720.00Loss of 4 Cl atoms
Complex B31-22512.62Loss of 2.5 H₂O and 0.5 EtOH molecules
643-756-Complete decomposition to metal oxide

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a powerful tool for determining the electronic structure and stereochemistry of metal complexes of this compound. chemistryjournal.net By measuring the magnetic moment (μ_eff), expressed in Bohr Magnetons (B.M.), one can determine the number of unpaired electrons in the central metal ion. springerprofessional.desapub.org This information is critical for distinguishing between different possible geometries (e.g., octahedral vs. tetrahedral) and spin states (high-spin vs. low-spin). sapub.org

For example:

An octahedral Co(III) complex (d⁶ configuration) can be either diamagnetic (low-spin, μ_eff = 0 B.M.) or paramagnetic (high-spin, μ_eff ≈ 5.2 B.M.). sapub.org

A VO(IV) complex with a magnetic moment of 1.67 B.M., corresponding to one unpaired electron, is suggestive of a square pyramidal geometry. chemistryjournal.net

Complexes of metals like MoO₂(VI) and WO₂(VI) are typically found to be diamagnetic (μ_eff = 0 B.M.), which is consistent with their d⁰ electronic configuration and often an octahedral geometry. chemistryjournal.net

These measurements, often conducted at room temperature using methods like the Gouy balance or a SQUID magnetometer, provide indispensable data for characterizing the electronic environment of the metal ion within the complex. arabjchem.orgspringerprofessional.de

Table 2: Typical Magnetic Moment Data for Hydrazone Complexes
Metal IonElectronic ConfigurationTypical μ_eff (B.M.)Inferred Geometry
VO(IV)~1.67Square Pyramidal
Fe(III) (high-spin)d⁵~5.9Octahedral
Co(II) (high-spin)d⁷~4.3-5.2Octahedral or Tetrahedral
Ni(II)d⁸~2.8-3.5Octahedral or Tetrahedral
Cu(II)d⁹~1.7-2.2Distorted Octahedral / Square Planar

Advanced Organic Transformations and Synthetic Applications

Role as Intermediates in Reduction Reactions

Hydrazones are well-established intermediates in the deoxygenation of carbonyl compounds. The transformation of the carbonyl group into a hydrazone modifies its reactivity, enabling subsequent reduction to a methylene group under specific conditions.

The Wolff-Kishner reduction is a fundamental organic reaction used to convert aldehydes and ketones into their corresponding alkanes. researchgate.netnih.gov The reaction proceeds by heating the hydrazone of the carbonyl compound with a strong base, such as potassium hydroxide or potassium tert-butoxide, in a high-boiling polar solvent like ethylene glycol. uni-mainz.de The driving force is the thermodynamically favorable evolution of nitrogen gas. uni-mainz.de

For 4-methylbenzaldehyde (B123495), the process begins with its condensation with hydrazine (B178648) (H₂NNH₂) to form 4-methylbenzaldehyde hydrazone. rsc.org This hydrazone is the key intermediate for the reduction. arjonline.org

Mechanism Outline:

Hydrazone Formation: 4-Methylbenzaldehyde reacts with hydrazine to form this compound. arjonline.orgresearchgate.net

Deprotonation: In the presence of a strong base (e.g., KOH), the terminal nitrogen of the hydrazone is deprotonated. uni-mainz.dearjonline.org

Tautomerization: A proton transfer from the solvent to the carbon atom occurs, leading to a diimide anion intermediate. researchgate.netarjonline.org

Nitrogen Elimination: A second deprotonation at the nitrogen, facilitated by the high temperature, leads to the collapse of the intermediate, releasing dinitrogen gas (N₂) and forming a carbanion. uni-mainz.demdpi.com

Protonation: The resulting carbanion is rapidly protonated by the solvent to yield the final alkane product, in this case, 4-methyltoluene (p-xylene). nih.govrsc.org

The use of a pre-formed hydrazone, such as this compound, can sometimes be advantageous, offering benefits like reduced reaction times and milder conditions compared to the in situ generation from the aldehyde and hydrazine. arjonline.orgmdpi.com

Reactions with Reactive Intermediates (e.g., Ketenes)

This compound can react with highly reactive intermediates like ketenes. Ketenes, characterized by their cumulated double bonds, are potent electrophiles that readily engage with nucleophiles. The reaction of diphenylketene, generated in situ from the thermal decomposition of 2-diazo-1,2-diphenylethanone, with this compound has been reported. organic-chemistry.org

In this transformation, the nucleophilic -NH₂ group of the hydrazone attacks the central carbonyl carbon of the ketene. This reaction does not proceed via a [2+2] cycloaddition to form a β-lactam, but rather as a nucleophilic addition to the carbonyl group. The outcome of this reaction is the formation of 4-methylbenzaldehyde N-diphenylacyl hydrazone. organic-chemistry.org This demonstrates the utility of the hydrazone as a synthon for creating more complex acylated hydrazone structures.

Reactant 1Reactant 2ProductYieldMelting Point
This compoundDiphenylketene4-Methylbenzaldehyde N-diphenylacyl hydrazone72%145°C

Cyclization and Heterocycle Synthesis

Hydrazones are pivotal building blocks in heterocyclic chemistry, participating in a multitude of cyclization and cycloaddition reactions to form diverse ring systems. nih.gov Their versatility allows them to act as precursors for various nitrogen-containing heterocycles.

The hydrazone moiety is a key functional group for the synthesis of various azacycles (nitrogen-containing rings). For instance, hydrazones can be converted into 2-azetidinones (β-lactams) through reactions with chloroacetyl chloride in the presence of a base like triethylamine. nih.gov They can also serve as precursors for 4-thiazolidinones when reacted with thioglycolic acid. nih.gov These reactions highlight the ability of the hydrazone functional group to be incorporated into small, strained ring systems as well as five-membered heterocycles.

4-Methylbenzaldehyde is a frequently used component in the multicomponent synthesis of pyranopyrazoles, a class of fused heterocyclic compounds with significant pharmacological interest. researchgate.net These syntheses are typically one-pot, four-component reactions involving an aldehyde (such as 4-methylbenzaldehyde), malononitrile, a source of hydrazine (like hydrazine hydrate), and a β-ketoester (such as ethyl acetoacetate).

In these reactions, the this compound is formed in situ as an early intermediate. This intermediate then participates in a cascade of reactions, including Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and rearrangement to yield the final pyranopyrazole scaffold. A variety of catalysts can be employed to facilitate this transformation, ranging from basic catalysts to nanoparticles.

Aldehyde ComponentOther ReactantsCatalyst/ConditionsProduct Type
4-MethylbenzaldehydeHydrazine hydrate (B1144303), Ethyl acetoacetate, MalononitrileZn/Al hydrotalcite, room temperature4H-pyrano[2,3-c]pyrazoles
4-MethylbenzaldehydeHydrazine hydrate, Ethyl acetoacetate, MalononitrileCeria-doped zirconia (CeO₂/ZrO₂), room temperaturePyranopyrazoles
4-MethylbenzaldehydeHydrazine hydrate, Ethyl acetoacetate, MalononitrileNanomagnetic iron [CoFe₂O₄], ultrasoundPyranopyrazole scaffolds

Hydrazones are valuable precursors for the synthesis of 1,2,4-triazoles. Various synthetic strategies have been developed that utilize hydrazones as key starting materials. One approach involves the oxidative cyclization of hydrazones with amines or nitriles. For example, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions using iodine as a catalyst. Another method involves a formal [3+2] cycloaddition between N,N-dialkylhydrazones and nitriles to afford multi-substituted N-alkyl-1,2,4-triazoles.

Furthermore, hydrazones can be used to synthesize pyrazoline and pyrazole ring systems, which are homologs of pyrazolidine. An electrochemical approach for the direct synthesis of pyrazolines involves a [3+2] dipolar cycloaddition reaction. In this method, the hydrazone is oxidized to generate a nitrile imine intermediate, which then reacts with a dipolarophile such as an alkene to form the pyrazoline ring. This methodology has been successfully applied to hydrazones derived from various aldehydes.

1,2,3-Thiadiazoles

The synthesis of 1,2,3-thiadiazoles from hydrazone precursors is a well-established transformation in heterocyclic chemistry. One of the classic methods is the Hurd-Mori reaction, which involves the cyclization of N-acyl or N-tosyl hydrazones with thionyl chloride. wikipedia.org This reaction provides a direct route to the 1,2,3-thiadiazole ring system. The general mechanism involves the reaction of the hydrazone with thionyl chloride to form an intermediate that undergoes cyclization and subsequent elimination to yield the aromatic thiadiazole.

In recent years, modifications and improvements to the Hurd-Mori reaction have been developed to enhance its efficiency, substrate scope, and environmental friendliness. A notable advancement is the metal-free synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur. organic-chemistry.orgmdpi.com This approach, catalyzed by tetra-n-butylammonium iodide (TBAI), offers a practical and improved alternative to the traditional Hurd-Mori conditions. organic-chemistry.orgmdpi.com The reaction proceeds in good yields and demonstrates broad functional-group tolerance. organic-chemistry.org For instance, the N-tosylhydrazone derived from 4-methylbenzaldehyde can react with sulfur under these conditions to afford 4-(p-tolyl)-1,2,3-thiadiazole.

Another efficient method involves the reaction of tosylhydrazones with ammonium thiocyanate in ethanol at room temperature, providing very good yields of 1,2,3-thiadiazoles. organic-chemistry.org These modern synthetic strategies highlight the versatility of aldehyde-derived hydrazones, such as this compound, as key building blocks for the construction of important heterocyclic scaffolds.

Table 1: Synthesis of 4-Aryl-1,2,3-Thiadiazoles from N-Tosylhydrazones

EntryAryl Group of N-TosylhydrazoneReaction ConditionsYield (%)Reference
1p-TolylSulfur, TBAI (20 mol%), ClCH₂CH₂Cl, 100 °C85 organic-chemistry.orgmdpi.com
2PhenylSulfur, TBAI (20 mol%), ClCH₂CH₂Cl, 100 °C98 organic-chemistry.orgmdpi.com
34-MethoxyphenylSulfur, TBAI (20 mol%), ClCH₂CH₂Cl, 100 °C89 organic-chemistry.orgmdpi.com
44-ChlorophenylSulfur, TBAI (20 mol%), ClCH₂CH₂Cl, 100 °C82 organic-chemistry.orgmdpi.com
5p-TolylNH₄SCN, EtOH, Room Temperature92 organic-chemistry.org
6PhenylNH₄SCN, EtOH, Room Temperature95 organic-chemistry.org

C(sp²)–H Functionalization of Aldehyde-Derived Hydrazones

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to complex molecules. Aldehyde-derived hydrazones, including this compound, have proven to be excellent substrates for C(sp²)–H functionalization, where the hydrazone moiety often serves as a directing group to control the regioselectivity of the reaction. rsc.orgnih.gov

Palladium-catalyzed C–H activation is a prominent method for the functionalization of arenes. rsc.orgrsc.org In the context of aldehyde-derived hydrazones, the nitrogen atom of the hydrazone can coordinate to the palladium catalyst, directing the activation of the ortho-C–H bond of the aromatic ring. This leads to the formation of a six-membered palladacycle intermediate, which can then react with a variety of coupling partners.

N-tosylhydrazones, derived from aldehydes like 4-methylbenzaldehyde, are versatile reactants in palladium-catalyzed cross-coupling reactions. nih.gov For example, they can react with electron-deficient alkenes in a process that leads to the formation of new C-C bonds with remarkable stereoselectivity. nih.gov These transformations showcase the synthetic potential of using the hydrazone functionality to enable otherwise challenging C–H functionalization reactions.

Furthermore, rhodium(III)-catalyzed C–H functionalization has been successfully employed with hydrazone directing groups. nih.gov This approach allows for three- and four-component reactions to synthesize α-branched amines. nih.gov The hydrazone group is easily installed by the condensation of an aldehyde and a hydrazine and can be readily converted into other useful functional groups after the C–H functionalization step. nih.gov This highlights the utility of hydrazones as "traceless" or easily diversifiable directing groups in modern synthetic chemistry.

Table 2: Examples of C(sp²)–H Functionalization using Hydrazone Directing Groups

Catalyst/MetalHydrazone TypeCoupling Partner/Reaction TypeProduct TypeReference
PalladiumN-TosylhydrazoneElectron-deficient alkenesFunctionalized alkenes/cyclopropanes nih.gov
PalladiumN-TosylhydrazoneNorbornene (mediator)Highly functionalized vinylarenes nih.gov
Rhodium(III)HydrazoneAlkenes and N-chloroaminesα-Branched amines nih.gov
PhotocatalystHydrazoneN-aminopyridinium saltsC(sp²)-H amination researchgate.net

Catalytic Applications

Biomimetic Catalysis

Research specifically detailing the use of 4-Methylbenzaldehyde (B123495) hydrazone in biomimetic catalysis, particularly in mimicking enzymes like tyrosinase and catechol oxidase, is not prominently available in the reviewed literature. Studies on biomimetic catalysis often involve Schiff base ligands derived from various aldehydes and amines to form metal complexes, typically with copper, that can model the active sites of these enzymes. These complexes can catalyze the oxidation of catechols to quinones. However, specific kinetic data and detailed mechanistic studies for complexes derived from 4-Methylbenzaldehyde hydrazone are not sufficiently reported to provide a comprehensive overview.

While the fundamental principles of tyrosinase and catechol oxidase mimicry involve the coordination of copper ions with ligands that can replicate the enzyme's active site environment, specific examples and detailed studies employing this compound for this purpose are not found in the available literature. The catalytic cycle of these enzymes involves the binding of a catechol substrate to a dicopper center, followed by oxidation. Synthetic models aim to replicate this functionality.

Heterogeneous Catalysis (e.g., Nanocomposite Systems)

The application of this compound in heterogeneous catalysis, such as its immobilization on nanocomposite materials, is not well-documented. Heterogenization of homogeneous catalysts is a common strategy to improve catalyst recyclability and stability. This often involves anchoring a ligand or a pre-formed complex onto a solid support like silica (B1680970), polymers, or nanoparticles. While this is a broad area of research for many hydrazone-based catalysts, specific examples and performance data for this compound are not described in the reviewed sources.

Electrocatalytic Applications

There is no significant information available in the reviewed literature regarding the electrocatalytic applications of this compound. Electrocatalysis involves the use of a catalyst to accelerate an electrochemical reaction at an electrode surface. This can include applications in sensors, fuel cells, and electrosynthesis. The electrochemical properties of this compound and its potential to act as an electrocatalyst have not been a focus of the available research.

Applications in Materials Science and Engineering

Optoelectronic Materials Development

Hydrazone derivatives are a significant class of compounds being explored for their potential in optoelectronic applications, largely due to their nonlinear optical (NLO) properties. mdpi.comacs.org The core of this potential lies in the intramolecular charge-transfer capabilities inherent in their molecular structure. acs.org While research may not have extensively focused on 4-Methylbenzaldehyde (B123495) hydrazone itself, the broader family of hydrazone-based chromophores demonstrates properties that suggest its utility in this field.

Two distinct families of NLOphores featuring hydrazone donors have been synthesized, exhibiting charge-transfer bands that extend from the visible to the near-infrared region. acs.org The maximum absorption wavelengths (λmax) for these hydrazone-based chromophores were found to be in the range of 473 to 725 nm. acs.org Theoretical calculations, such as those employing density functional theory (DFT), are often used to predict NLO properties, including parameters like dipole moment, band gaps, and first hyperpolarizability. mdpi.comacs.org For instance, studies on triazine-based hydrazone derivatives have shown that these compounds can be modeled to predict their NLO response. mdpi.com Such compounds are also considered efficient in applications like dye-sensitized solar cells (DSSC). mdpi.com The investigation into hydrazone derivatives derived from biological polyenes has also yielded materials with second-order nonlinear optical properties. worldscientific.com These findings collectively suggest that 4-Methylbenzaldehyde hydrazone could serve as a foundational structure for developing new materials with significant NLO responses, making it a candidate for further investigation in optoelectronics.

Building Blocks for Supramolecular Architectures

The hydrazone functional group is a powerful tool in supramolecular chemistry, enabling the construction of complex, ordered structures from smaller molecular components. rsc.org The ability of the C=N bond in acylhydrazones to undergo reversible trans → cis photoisomerization has been harnessed to create supramolecular assemblies that can transition between sol and gel states upon light irradiation. nih.gov This photo-responsiveness allows for the in-situ control of material properties, with potential applications in areas like microfluidics. nih.gov

Hydrazones act as versatile ligands in coordination chemistry, capable of binding to metal ions to form coordination polymers and other metal-organic frameworks. nih.gov The nitrogen atoms in the hydrazone moiety can coordinate with metal centers, leading to the formation of stable, extended networks. nih.gov For example, the reaction of hydrazones with titanium complexes has been shown to result in various coordination modes, including κ²N,N side-on coordination and formal κ³N,N,N ligand systems. nih.gov While not specifically involving this compound, studies on other polytopic ligands containing the hydrazide-hydrazone moiety demonstrate their utility in forming transition metal complexes. nih.gov The self-assembly properties of hydrazones are also evident in their ability to form organogels through hydrogen bonding and other non-covalent interactions. rsc.org A novel gelator with an acyl hydrazone group as the self-assembly site was shown to form stable organogels that exhibit aggregation-induced emission and can respond to external stimuli like the presence of specific ions. rsc.org This capacity for self-assembly and coordination makes this compound a promising building block for designing functional supramolecular materials.

Fabrication of Polymeric Resins for Adsorption

Polymeric resins functionalized with chelating agents are widely used for the removal of pollutants from aqueous solutions. mtu.edursc.org The hydrazone moiety of this compound can be incorporated into polymer structures to create resins with a high affinity for heavy metal ions. researchgate.net

A notable example is the functionalization of a chloromethylated styrene-divinylbenzene copolymeric resin with 2-(4-methylbenzylidene)hydrazone. researchgate.net This process involves treating the polymer beads with hydrazine (B178648) and then condensing them with 4-methylbenzaldehyde, resulting in a chelating resin designed for metal ion adsorption. researchgate.net The structure and successful functionalization of such resins are typically confirmed using techniques like FT-IR spectroscopy. researchgate.net The resulting material acts as an efficient adsorbent, leveraging the nitrogen atoms in the hydrazone group to bind with metal ions. researchgate.net

The presence of heavy metals in wastewater is a significant environmental concern, prompting the development of effective remediation technologies. researchgate.net Adsorption using functionalized resins is a prominent method for this purpose. mtu.edu The polymeric resin containing the 2-(4-methylbenzylidene)hydrazone functional group has been specifically studied for its ability to remove Nickel(II) and Cobalt(II) ions from contaminated water. researchgate.net

The efficiency of the adsorption process is influenced by several factors, including the pH of the solution, the initial concentration of the metal ions, and the contact time with the resin. researchgate.net Batch experiments have demonstrated that these resins are effective adsorbents for Ni(II) and Co(II). researchgate.net At an initial concentration of 1000 µg/L, the functionalized resin exhibited significant uptake of both metals, showcasing its potential for practical application in water treatment. researchgate.net The experimental results indicated maximum adsorption capacities (q_max) for both Ni(II) and Co(II) ions, highlighting the resin's potential as a valuable adsorbent for wastewater remediation. researchgate.net

Table 1: Maximum Adsorption Capacities of Functionalized Resin

Metal IonMaximum Adsorption Capacity (mg/g)
Nickel(II)6.67
Cobalt(II)9.985

Data sourced from a study with initial metal ion concentrations of 1000 µg/l. researchgate.net

To understand the mechanism and efficiency of the adsorption process, the experimental data are often analyzed using kinetic and equilibrium models. mdpi.comnih.gov The study of the 2-(4-methylbenzylidene)hydrazone functionalized resin found that the adsorption kinetics were best described by the pseudo-second-order model. researchgate.net This model suggests that the rate-limiting step may be chemical sorption or chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the metal ions. pjoes.com

The equilibrium of the adsorption process, which describes the distribution of the metal ions between the aqueous solution and the resin at the point of equilibrium, was analyzed using both the Langmuir and Freundlich isotherm models. researchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.orgcore.ac.uk In contrast, the Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. nih.govnih.gov For the hydrazone-functionalized resin, it was found that both the Langmuir and Freundlich models provided a reasonable fit for the equilibrium data obtained for Ni(II) and Co(II) adsorption. researchgate.net

Dyes and Pigments Synthesis

Hydrazone compounds are an important class of colorants and are often found in what were historically known as azo pigments. researchgate.net Spectroscopic analysis has revealed that many commercial "azo" pigments actually exist in the tautomeric hydrazone form. researchgate.net These pigments are typically synthesized through a reaction sequence involving diazotization and a subsequent coupling reaction. researchgate.netunb.ca

The synthesis of azo dyes generally involves the creation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a coupling reaction with an electron-rich compound, such as a phenol (B47542) or another aniline (B41778) derivative. nih.govrsc.org Hydrazone-containing azo dyes can be formed when the coupling component allows for azo-hydrazone tautomerism. nih.govwikipedia.org This phenomenon is of both theoretical and practical importance as the two tautomers can exhibit different technical properties and dyeing performance. nih.gov Given its chemical structure, this compound could potentially serve as a coupling component in the synthesis of such dyes, reacting with diazonium salts to form colored azo-hydrazone compounds. researchgate.netnih.gov The versatility of this synthesis method allows for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, and brown. unb.ca

Chemical Sensor Development

Fluorescent Chemosensors for Metal Ion Recognition

Hydrazone derivatives are widely employed in the design of fluorescent chemosensors for detecting toxic metal ions. nih.govrsc.org These sensors often operate on a "turn-on" mechanism, where the compound is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon binding with a specific metal ion. nih.gov This response is frequently driven by mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to enhanced emission. researchgate.net Another common mechanism is the inhibition of excited-state intramolecular proton transfer (ESIPT). rsc.org

The design of these sensors typically involves combining a fluorophore unit with a metal-binding (chelation) site integrated into the hydrazone structure. nih.gov The aldehyde precursor, such as 4-methylbenzaldehyde (B123495), forms a crucial part of the final sensor molecule. Research has demonstrated the effectiveness of various aldehyde-derived hydrazones in selectively detecting a range of metal ions. For instance, hydrazone-based sensors have been developed for the highly sensitive detection of aluminum (Al³⁺), cadmium (Cd²⁺), and magnesium (Mg²⁺). researchgate.netmdpi.comnih.gov

The selectivity of these chemosensors allows them to detect a target ion even in the presence of other competing metal ions. scispace.com For example, a sensor developed from 2-hydroxybenzcarbaldehyde-(2-methylquinoline-4-formyl) hydrazone showed a 220-fold fluorescence enhancement specifically for Al³⁺, with negligible interference from other common cations like Na⁺, K⁺, Ca²⁺, and Zn²⁺. rsc.org The limit of detection (LoD) for these sensors can reach nanomolar concentrations, highlighting their potential for real-world applications in environmental monitoring. nih.govresearchgate.net

Table 1: Examples of Hydrazone-Based Fluorescent Sensors for Metal Ions
Hydrazone Sensor DerivativeTarget IonFluorescence ChangeLimit of Detection (LoD)
2-Hydroxybenzcarbaldehyde-(2-methylquinoline-4-formyl) hydrazoneAl³⁺~220-fold enhancement at 484 nm7.2 x 10⁻⁷ M
8-Formyl-7-hydroxyl-4-methyl coumarin (B35378) - (2'-methylquinoline-4-formyl) hydrazoneAl³⁺~200-fold enhancement8.2 x 10⁻⁷ M
Quinoxaline based sensorAl³⁺"Turn-on" response at 460 nm22 nM
β-Hydroxy-α-naphthaldehyde [2-(quinolin-8'-yloxy) acetyl] hydrazoneMg²⁺"Off-on" responseNot Specified

Colorimetric Chemosensors for Chemical Analytes (e.g., Novichok Agents)

Hydrazone-based compounds have been investigated as chromogenic chemosensors for the detection of highly toxic chemical warfare agents (CWAs), including nerve agents and their mimics. scispace.comresearchgate.net These sensors are designed to produce a distinct and rapid color change upon reaction with the target analyte, enabling "naked-eye" detection without the need for sophisticated instrumentation. scispace.com This feature is particularly valuable for developing low-cost, portable, and rapid semi-quantitative assays for field applications. scispace.comnih.gov

The detection mechanism relies on a chemical reaction between the hydrazone moiety and the nerve agent, which is often an organophosphorus compound. scispace.comresearchgate.net This interaction alters the electronic structure of the hydrazone molecule, leading to a shift in its maximum absorption wavelength and a corresponding change in color. For example, research has shown that certain chromoreactands undergo an intramolecular cyclization reaction when exposed to nerve agent simulants like diethylcyanophosphonate (DCNP) or diethylchlorophosphate (DCP), resulting in a visible color modulation. scispace.com

These colorimetric probes can be adsorbed onto solid supports like silica (B1680970) to create test strips for detecting nerve agents in vapor form or in aqueous solutions. scispace.com The development of sensor arrays, which utilize multiple different colorimetric sensors, can further enhance selectivity and allow for the differentiation of various chemical warfare mimics. nih.gov

Table 2: Colorimetric Detection of Nerve Agent Mimics
Sensor TypeTarget Analyte (Mimic)Principle of DetectionObserved Result
Hydrazone-based chromoreactandDCNP, DCPIntramolecular cyclization upon reactionDistinct color change
Lactam-based probeDCNPTwo-step reaction: ring-opening followed by cyanohydrin formationColor change from yellow to blue-green

Solvatochromic Probes for Environmental Sensing

Hydrazone derivatives often exhibit solvatochromism, a phenomenon where the color of the compound changes with the polarity of the solvent. semanticscholar.orgresearchgate.net This property arises from changes in the electronic charge distribution within the molecule in response to interactions with solvent molecules. semanticscholar.org Specifically, the intramolecular charge transfer (ICT) character of the hydrazone is influenced by the solvent's polarity, which affects the energy gap between the ground and excited states and thus alters the wavelength of maximum light absorption (λmax). researchgate.net

This solvent-dependent color change makes hydrazone dyes useful as probes for environmental sensing, particularly for determining solvent polarity. semanticscholar.org Studies on novel tricyanofuran-hydrazone dyes have shown significant solvatochromic behavior, displaying a range of colors from yellow to purple across various protic and aprotic solvents. semanticscholar.orgresearchgate.net Similarly, thiazole-hydrazone conjugates exhibit shifts in their λmax depending on the solvent, with the largest shifts occurring in highly polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net This predictable response to solvent polarity allows these compounds to be used in applications such as detecting water content in organic solvents. dergipark.org.tr

Table 3: Solvatochromic Behavior of a Representative Hydrazone Dye
SolventSolvent Polarity (ET(30))Observed Color / λmax (nm)
Dioxane36.0Yellow / 447
Chloroform39.1Orange / 470
Acetone42.2Red / 493
Dimethylformamide (DMF)43.8Red / 501
Dimethyl sulfoxide (DMSO)45.1Red / 505
Ethanol51.9Purple / 515

Analytical Chemistry Methodologies

Quantitative Determination of Carbonyl Compounds

In the quantitative analysis of carbonyl compounds, derivatization is a key step to enhance detectability. The most common reagent for this purpose is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyls to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives have strong chromophores, making them highly suitable for detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The general principle involves the reaction of a sample containing carbonyl compounds with a derivatizing agent, followed by chromatographic separation and quantification.

While specific methods employing 4-Methylbenzaldehyde (B123495) hydrazone as a primary reagent for the routine quantification of other carbonyl compounds are not prominent in the literature, the foundational chemistry of hydrazone formation is well-established. The reaction between an aldehyde or ketone and a hydrazine (B178648) forms a hydrazone, which can be analyzed. For instance, the analysis of hydrazine itself can be accomplished by derivatization with an aldehyde, such as benzaldehyde (B42025), followed by LC-MS analysis. This is the reverse of the typical procedure for carbonyl analysis.

Sample Preparation and Derivatization in Complex Matrices

Sample preparation is a critical step in analytical chemistry, especially for complex matrices such as environmental, biological, or food samples. Derivatization with hydrazine-based reagents is a common strategy to selectively isolate and concentrate carbonyl compounds from such matrices. This process not only improves the stability of the analytes but also enhances their chromatographic properties and detection sensitivity.

For example, in the analysis of airborne carbonyls, air is passed through a cartridge coated with a reagent like DNPH. The carbonyls react to form hydrazones, which are then eluted with a solvent and analyzed. This method is effective for a wide range of aldehydes and ketones. While DNPH is the most utilized reagent, other hydrazine derivatives can also be employed. The choice of derivatizing agent can be tailored to introduce specific properties to the resulting hydrazone, such as enhanced ionization for mass spectrometry.

The derivatization process typically involves mixing the sample with a solution of the hydrazine reagent under acidic conditions to catalyze the reaction. The resulting hydrazones can then be extracted from the sample matrix using techniques like liquid-liquid extraction or solid-phase extraction before instrumental analysis.

Chromatographic Separation and Detection Enhancement

The primary goal of derivatization in the context of chromatography is to improve the separation and detection of analytes. Carbonyl compounds, especially the smaller, more volatile ones, can be difficult to separate and detect in their native form. Conversion to hydrazone derivatives, such as 2,4-dinitrophenylhydrazones, significantly improves their retention in reversed-phase HPLC and provides a strong UV absorbance signal, typically around 360 nm, allowing for sensitive detection.

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further enhance the separation efficiency, providing better resolution and faster analysis times compared to conventional HPLC. The separation of different carbonyl-hydrazone derivatives is achieved based on their differential partitioning between the stationary and mobile phases of the chromatographic system.

While the specific chromatographic behavior and detection characteristics of derivatives formed using 4-Methylbenzaldehyde hydrazone are not extensively detailed, the general principles of hydrazone analysis would apply. The resulting derivatives would be amenable to separation by techniques like HPLC or Gas Chromatography (GC), and their detection would depend on the physicochemical properties of the specific hydrazone formed.

Below is a table summarizing common carbonyl compounds that are typically analyzed using hydrazone derivatization techniques.

Carbonyl CompoundMolar Mass ( g/mol )Common Sources
Formaldehyde30.03Industrial emissions, building materials
Acetaldehyde44.05Vehicle exhaust, tobacco smoke
Acetone58.08Solvents, industrial processes
Benzaldehyde106.12Artificial almond flavor, industrial use
Hexanal100.16Lipid oxidation in foods
p-Tolualdehyde120.15Flavor and fragrance industry

Q & A

Q. What are the standard synthetic protocols for preparing 4-methylbenzaldehyde hydrazone derivatives?

this compound derivatives are typically synthesized via condensation reactions between 4-methylbenzohydrazide and substituted benzaldehydes. For example:

  • Procedure : Equimolar amounts of 4-methylbenzohydrazide and substituted aldehydes (e.g., 4-nitrobenzaldehyde, 3,5-dibromobenzaldehyde) are refluxed in methanol for 6–12 hours. The products are purified by recrystallization from methanol or ethanol. Yields range from 70% to 85% depending on substituents .
  • Key Characterization : Confirmation of the hydrazone bond (-NH-N=CH-) via FT-IR (stretching bands at ~1600 cm⁻¹ for C=N) and ¹H NMR (resonance at δ 8.2–8.5 ppm for the azomethine proton) .

Q. What analytical methods are used to confirm the structural integrity of this compound derivatives?

  • Elemental Analysis : Nitrogen content is quantified via the Kjeldahl method (e.g., 19.01% experimental vs. 19.15% theoretical for glutaraldehyde phenyl hydrazone derivatives) .
  • Spectroscopy :
    • FT-IR : Confirms C=N and C=O bonds.
    • ¹H/¹³C NMR : Identifies substituent positions and hydrogen bonding networks.
  • X-ray Diffraction : Resolves intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in single crystals .

Advanced Research Questions

Q. How do substituent groups (e.g., nitro, bromo) influence the antibacterial activity of 4-methylbenzaldehyde hydrazones?

  • Structure-Activity Relationship (SAR) :
    • Bromo Substituents : Compounds like N’-(3,5-dibromobenzylidene)-4-methylbenzohydrazide exhibit enhanced antibacterial activity (MIC: 12.5 µg/mL against Staphylococcus aureus) due to increased lipophilicity and membrane disruption .
    • Nitro Substituents : Moderate activity (MIC: 25–50 µg/mL) attributed to electron-withdrawing effects stabilizing the hydrazone backbone .
  • Methodology : MIC assays using broth microdilution (CLSI guidelines) and comparative crystallography to correlate substituent placement with bioactivity .

Q. What crystallographic features stabilize this compound derivatives?

  • Hydrogen Bonding : Intermolecular N-H···O and O-H···N bonds (bond lengths: 1.8–2.1 Å) form 2D networks.
  • π-π Interactions : Aromatic stacking between benzene rings (distance: 3.4–3.6 Å) enhances thermal stability .
  • Experimental Validation : Single-crystal X-ray diffraction (SCXRD) with refinement software (e.g., SHELX) .

Q. How can computational methods improve the design of hydrazone derivatives for targeted bioactivity?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to bacterial targets (e.g., E. coli DNA gyrase). Bromo-substituted derivatives show stronger hydrogen bonding with active-site residues .
  • QSAR Models : Quantitative SAR using Hammett constants (σ) and Hansch parameters to optimize substituent electronic/steric effects .

Methodological Considerations

Q. How are hydrazone derivatives analyzed for purity and stability in environmental samples?

  • HPLC with DNPH Cartridges : Aldehydes (including 4-methylbenzaldehyde) are captured as hydrazone derivatives, desorbed with acetonitrile, and quantified via HPLC-UV (ASTM D5197). Detection limit: ~0.5 µg/m³ .
  • Stability Tests : Accelerated degradation studies (e.g., pH 2–12, 40–60°C) monitored via UV-Vis spectroscopy .

Q. What safety protocols are critical when handling 4-methylbenzaldehyde hydrazones?

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Waste Disposal : Segregate organic waste for incineration or treatment by certified agencies .

Comparative Data

Derivative Substituent MIC (µg/mL) Key Interaction
Compound 1 (Nitro)4-NO₂50Moderate H-bonding
Compound 3 (Dibromo)3,5-Br₂12.5Enhanced lipophilicity
Unsubstituted HydrazoneNone>100Low activity

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